3-Methoxy Loratadine-d4
Description
Loratadine-d4 is a deuterated analog of loratadine, a second-generation antihistamine. Deuterated compounds like Loratadine-d4 (CAS 1795033-49-6) are typically used as internal standards in mass spectrometry due to their isotopic stability and structural similarity to non-deuterated drugs . Its epoxide N-oxide derivative (CAS 1794754-14-5) further highlights its role in metabolic studies .
Properties
IUPAC Name |
ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3/i10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUQXOBEGLVYPC-MKQHWYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676016 | |
| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)(2,2,6,6-~2~H_4_)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-87-8 | |
| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)(2,2,6,6-~2~H_4_)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxy Loratadine-d4 generally involves the synthesis of Loratadine-d4, followed by the substitution of a hydrogen atom with a deuterium atom at the corresponding position . The synthetic route typically includes the following steps:
Synthesis of Loratadine-d4: This involves the preparation of Loratadine with deuterium atoms replacing hydrogen atoms.
Methoxylation: The Loratadine-d4 is then methoxylated to produce this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Dissolution and Adsorption: Crude Loratadine is dissolved in an organic solvent, and activated carbon is added to adsorb impurities.
Purification: The solution is concentrated and loaded onto a macroporous absorption resin column. It is then washed and eluted with a mixture of isopropyl alcohol and hydrochloric acid.
Crystallization: The pH of the eluent is adjusted, and the solution is cooled to crystallize the product.
Chemical Reactions Analysis
3-Methoxy Loratadine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacokinetic Studies
3-Methoxy Loratadine-d4 serves as an internal standard in pharmacokinetic studies to quantify loratadine and its metabolites in biological samples. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of loratadine.
Case Study Example:
A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of loratadine and its active metabolite desloratadine in beagle plasma. The method demonstrated a good linear correlation for both compounds, validating its use in pharmacokinetic analysis . This method aids researchers in assessing how different formulations of loratadine behave in vivo.
Drug Metabolism Research
The compound is instrumental in studying the metabolic pathways of loratadine. It helps researchers trace the transformation of loratadine into its metabolites, including desloratadine and other hydroxylated forms.
Research Findings:
- Loratadine undergoes extensive first-pass metabolism to form desloratadine, which exhibits enhanced potency as an H1 antagonist .
- The synthesis of 3-hydroxy desloratadine has been reported as a major active metabolite, indicating that understanding these pathways can lead to improved therapeutic strategies .
Analytical Chemistry Applications
In analytical chemistry, this compound is used as a reference standard for developing sensitive and accurate assays for loratadine quantification in pharmaceutical formulations.
Methodology Example:
A novel assay employing a homemade NAG_4SX3_3D analyzer was developed to quantify loratadine using this compound as an internal standard. The method demonstrated high sensitivity and precision across various pharmaceutical samples, making it a reliable tool for quality control in drug manufacturing .
Clinical Research Applications
The compound is also utilized in clinical research to evaluate the efficacy and safety of loratadine formulations. By using deuterated standards, researchers can better understand the pharmacodynamic effects of loratadine on allergic conditions.
Clinical Insights:
- Formulations containing loratadine are widely used to treat allergic rhinitis and chronic idiopathic urticaria. Studies have shown that these formulations effectively alleviate symptoms such as sneezing and itching .
Comparative Studies on Drug Interactions
Research involving this compound has also focused on drug-drug interactions (DDIs). For instance, studies have indicated that the pharmacokinetics of loratadine can be significantly altered by concomitant medications like omeprazole, which affects gastrointestinal pH . Understanding these interactions is crucial for optimizing treatment regimens.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacokinetics | Internal standard for quantifying loratadine | Validated LC-MS/MS method; good linear correlation |
| Drug Metabolism | Tracing metabolic pathways | Major metabolite identified: 3-hydroxy desloratadine |
| Analytical Chemistry | Reference standard for assays | High sensitivity with NAG_4SX3_3D analyzer |
| Clinical Research | Evaluating efficacy of formulations | Effective for allergic rhinitis treatment |
| Drug Interactions | Studying effects of other medications on pharmacokinetics | Significant changes observed with omeprazole |
Mechanism of Action
3-Methoxy Loratadine-d4 exerts its effects by inhibiting farnesyl protein transferase and geranylgeranyl protein transferase. These enzymes are involved in the post-translational modification of proteins, which is crucial for cell proliferation and survival. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cell growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis of 3-Methoxy Substitutions in Analogous Compounds
Impact on Pharmacological Activity
Methoxy groups at the 3-position are shown to modulate bioactivity across diverse compounds:
- Bupropion analogs : In a study of 3-phenyl-substituted bupropion derivatives, the 3-methoxy compound (PAL-1465) exhibited reduced chaperone activity (91% ± 6.1 efficacy vs. bupropion’s 136% ± 9.1), suggesting that methoxy substitution can diminish potency in certain scaffolds .
- Hydroxy-to-methoxy conversion : Protecting a hydroxyl group as a methoxy (e.g., compound 22a/22b in polymer studies) altered electrochemical properties, though specific activity trends depended on the parent structure .
Structural and Stability Considerations
- NMR characterization : Mo(VI)-hydrazone complexes with 3-methoxy salicylaldehyde ligands showed predictable NMR shifts, implying that methoxy groups enhance structural rigidity in coordination complexes .
- Synthetic accessibility : Methoxy-substituted pyridazines (e.g., 3-methoxypyridazine-6-thiol derivatives) are precursors for bioactive molecules, highlighting their utility in modular synthesis .
Comparison with Deuterated Loratadine Derivatives
While Loratadine-d4 itself lacks a methoxy group, its deuterated structure (C₂₂H₁₉D₄ClN₂O₂) offers unique advantages:
- Isotopic labeling : Deuterium incorporation improves metabolic stability and analytical detection, contrasting with methoxy-substituted compounds, which prioritize functional modulation .
- Physicochemical properties : Loratadine-d4 derivatives (e.g., epoxide N-oxide) exhibit molecular weights (~418.91 g/mol) and solubility profiles distinct from methoxy-bearing analogs, which often prioritize lipophilicity .
Data Tables: Key Findings from Evidence
Table 1: Efficacy of 3-Substituted Bupropion Analogs
| Compound | Substituent | Efficacy (% vs. Bupropion) |
|---|---|---|
| Bupropion | 3-Chloro | 136 ± 9.1 |
| PAL-1465 | 3-Methoxy | 91 ± 6.1 |
| PAL-1466 | 3-Fluoro | 100 ± 3.0 |
Table 2: Antifilarial Activity of 3-Methoxy Flavones
| Compound | Activity at 250 µg/mL (%) |
|---|---|
| Pachypodostyflavone | 100 (adult worms) |
| Compound 5 | 100 (at 30 µg/mL) |
Implications for Hypothetical 3-Methoxy Loratadine-d4
Based on trends from the evidence:
- Bioactivity : A 3-methoxy group on Loratadine-d4 might reduce antihistamine efficacy, as seen in bupropion analogs, but could enhance metabolic stability or receptor selectivity depending on positional effects.
- Analytical utility : Deuterated methoxy compounds are rare in the evidence, but combining isotopic labeling with methoxy substitution could refine pharmacokinetic studies.
Biological Activity
3-Methoxy Loratadine-d4 is a deuterated analog of loratadine, a second-generation antihistamine widely used for the treatment of allergic conditions. The deuteration enhances the compound's stability and allows for more precise pharmacokinetic studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Pharmacological Profile
This compound primarily functions as an H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergic symptoms. Its biological activity extends beyond antihistaminic effects, influencing various cellular pathways.
The compound operates by competitively inhibiting the binding of histamine to H1 receptors on target cells. This inhibition prevents the cascade of allergic reactions, including vasodilation and increased vascular permeability. Additionally, research indicates that loratadine and its metabolites can modulate other pathways, such as leukotriene release and calcium signaling within cells .
Case Studies and Experimental Data
- Antihistamine Activity : A study demonstrated that this compound exhibits significant antihistamine activity comparable to its parent compound. The study utilized in vitro assays to measure the binding affinity to H1 receptors and found that the deuterated form retained similar potency .
- Calcium Signaling : Another investigation focused on the effects of loratadine on intracellular calcium levels in mast cells. Results indicated that loratadine could reduce calcium influx, thereby inhibiting mast cell degranulation and subsequent histamine release.
- Metabolism Studies : Research into the metabolic pathways of loratadine revealed that deuterated forms like this compound have altered pharmacokinetics due to their stable isotopic composition. This stability allows for longer half-lives in biological systems, enhancing their therapeutic efficacy .
Data Tables
| Parameter | This compound | Loratadine |
|---|---|---|
| H1 Receptor Binding Affinity (Ki) | Similar potency | Reference value |
| Half-life (hours) | Increased due to deuteration | 8-12 |
| Metabolic Pathways | Altered due to deuteration | Standard pathways |
| Calcium Influx Inhibition | Significant reduction | Moderate reduction |
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of 3-Methoxy Loratadine-d4 in synthetic batches?
- Methodological Answer : To validate structural integrity, use 1H/13C-NMR spectroscopy to confirm deuterium incorporation and compare spectral data with non-deuterated analogs. Fourier-transform infrared spectroscopy (FT-IR) can identify functional groups, while density functional theory (DFT) calculations (e.g., B3LYP functional) predict vibrational frequencies and electronic properties for cross-validation with experimental data . For isotopic purity, high-resolution mass spectrometry (HRMS) is essential to confirm the deuterium/hydrogen ratio.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize degradation. Avoid exposure to strong acids/bases, oxidizing agents, and moisture . Conduct accelerated stability studies using HPLC under stress conditions (e.g., 40°C/75% relative humidity) to identify degradation products and establish shelf-life. Include control samples in all assays to monitor batch-to-batch consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use full PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Prevent dust formation by handling the compound in solution or under controlled humidity. Emergency protocols should follow SDS guidelines, including immediate flushing with water for eye/skin exposure and using carbon dioxide extinguishers for fires. Assume precautionary toxicity measures due to limited ecotoxicological data .
Advanced Research Questions
Q. How can the kinetic isotope effect (KIE) of deuterium in this compound influence its metabolic stability compared to the non-deuterated form?
- Methodological Answer : Design in vitro metabolic assays using human liver microsomes (HLMs) or hepatocytes to compare oxidation rates. Quantify metabolites via LC-MS/MS with deuterated internal standards to account for matrix effects. Apply Michaelis-Menten kinetics to calculate and , and statistically analyze differences using Student’s t-test. Note that deuterium at metabolic "hotspots" (e.g., methoxy groups) may reduce CYP450-mediated degradation .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental observations in this compound’s reactivity?
- Methodological Answer : Re-evaluate computational parameters:
- Optimize solvent models (e.g., PCM for aqueous environments) and basis sets (e.g., 6-311+G(d,p)) in DFT calculations.
- Validate simulations with X-ray crystallography or 2D-NMR (COSY, NOESY) to confirm stereochemistry and intermolecular interactions.
Replicate experiments under strictly controlled conditions (e.g., pH, temperature) to isolate variables. Publish raw data and computational inputs for peer validation .
Q. How to design a study investigating deuterium’s impact on this compound’s binding affinity to histamine H1 receptors?
- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () for both deuterated and non-deuterated forms. Use radioligand displacement assays with tritiated ligands for competitive binding analysis. Ensure isotopic purity (>98%) via quantitative NMR and normalize data to receptor concentration. Apply molecular dynamics simulations to model deuterium’s steric/electronic effects on binding pockets .
Data Presentation and Reporting Guidelines
- Incorporate processed data tables (e.g., HPLC retention times, NMR shifts) in the main text, while raw datasets (e.g., spectral files) belong in appendices .
- Use ANOVA or regression models to analyze dose-response relationships, and report confidence intervals for reproducibility .
- Discuss unresolved questions (e.g., long-term stability under physiological conditions) in the conclusion to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
